molecular formula C10H2Br2N4 B12960440 6,7-Dibromoquinoxaline-2,3-dicarbonitrile

6,7-Dibromoquinoxaline-2,3-dicarbonitrile

Cat. No.: B12960440
M. Wt: 337.96 g/mol
InChI Key: WLFSNEJEHOECSC-UHFFFAOYSA-N
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Description

6,7-Dibromoquinoxaline-2,3-dicarbonitrile is a heterocyclic compound with the molecular formula C8H2Br2N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of bromine atoms and nitrile groups in its structure makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile typically involves the bromination of quinoxaline derivatives. One common method is the bromination of quinoxaline-2,3-dicarbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromoquinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under anhydrous conditions.

    Cyclization Reactions: Cyclization can be induced by heating the compound with appropriate reagents and catalysts.

Major Products Formed

Scientific Research Applications

6,7-Dibromoquinoxaline-2,3-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine atoms and nitrile groups can enhance its binding affinity and specificity for these targets. The compound may also participate in redox reactions and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dibromoquinoxaline: Lacks the nitrile groups but shares the brominated quinoxaline core.

    2,3-Dibromoquinoxaline: Similar structure but with bromine atoms at different positions.

    6,7-Dibromonaphthalene-2,3-dicarbonitrile: A naphthalene derivative with similar functional groups.

Uniqueness

6,7-Dibromoquinoxaline-2,3-dicarbonitrile is unique due to the combination of bromine atoms and nitrile groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C10H2Br2N4

Molecular Weight

337.96 g/mol

IUPAC Name

6,7-dibromoquinoxaline-2,3-dicarbonitrile

InChI

InChI=1S/C10H2Br2N4/c11-5-1-7-8(2-6(5)12)16-10(4-14)9(3-13)15-7/h1-2H

InChI Key

WLFSNEJEHOECSC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)C#N)C#N

Origin of Product

United States

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